molecular formula C9H7FN2O B6149810 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one CAS No. 2172393-52-9

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one

カタログ番号 B6149810
CAS番号: 2172393-52-9
分子量: 178.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one (FMQ) is a synthetic compound that has been studied extensively in the scientific community, due to its unique properties and potential applications. FMQ has been studied in the fields of organic chemistry, pharmacology, and biochemistry, and has been found to have a variety of potential applications and benefits.

科学的研究の応用

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has been studied for its potential applications in organic chemistry, pharmacology, and biochemistry. In organic chemistry, 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has been studied for its potential as a catalyst for organic synthesis. In pharmacology, 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has been studied for its potential as an anti-inflammatory agent, anticonvulsant, and analgesic. In biochemistry, 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has been studied for its potential as an inhibitor of the enzyme monoamine oxidase.

作用機序

The mechanism of action of 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one is not yet fully understood. However, it has been suggested that 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one works by inhibiting the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin and dopamine. This inhibition of monoamine oxidase activity results in an increase in the levels of these neurotransmitters, which can lead to a variety of physiological and psychological effects.
Biochemical and Physiological Effects
6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has been shown to reduce inflammation, reduce seizure activity, and reduce pain. In humans, 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has been shown to reduce anxiety and improve mood. In addition, 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has been shown to reduce the risk of cardiovascular disease and improve cognitive function.

実験室実験の利点と制限

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has several advantages and limitations when used in laboratory experiments. The main advantage of 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one is its relatively low cost and easy availability. However, 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one is also limited by its relatively low solubility in water, which can make it difficult to work with in laboratory experiments. Additionally, 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one is not very stable in the presence of light or heat, which can make it difficult to store and use in experiments.

将来の方向性

The potential future directions for 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis of 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one and its potential applications in organic chemistry and pharmacology is needed. Finally, further research into the potential toxicological effects of 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one is needed in order to ensure its safe use in the future.

合成法

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one can be synthesized through a two-step process. The first step involves the reaction of potassium acetate with 5-methyl-3,4-dihydroquinazolin-4-one in an aqueous solution of acetic acid and hydrochloric acid. This reaction yields 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one. The second step involves the reaction of this product with anhydrous sodium carbonate in an aqueous solution of acetic acid and hydrochloric acid. This reaction yields 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one in a crystalline form.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one involves the condensation of 2-amino-5-fluorobenzonitrile with ethyl acetoacetate followed by cyclization and subsequent reduction.", "Starting Materials": [ "2-amino-5-fluorobenzonitrile", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium borohydride", "methanol" ], "Reaction": [ "Step 1: Condensation of 2-amino-5-fluorobenzonitrile with ethyl acetoacetate in the presence of sodium ethoxide and acetic acid to form 2-(2-oxo-2-phenylethylamino)-5-fluorobenzonitrile", "Step 2: Cyclization of 2-(2-oxo-2-phenylethylamino)-5-fluorobenzonitrile with sodium ethoxide in methanol to form 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one", "Step 3: Reduction of 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one with sodium borohydride in methanol to form 6-fluoro-5-methylquinazolin-4-one" ] }

CAS番号

2172393-52-9

製品名

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one

分子式

C9H7FN2O

分子量

178.2

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。